2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzamide core substituted with a chloro group and a sulfamoylphenyl group linked to a dimethoxypyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethoxypyrimidine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where the pyrimidine derivative is treated with a sulfonating agent.
Formation of the Benzamide Core: The benzamide core is synthesized through an amide coupling reaction, where the appropriate benzoyl chloride is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine .
Scientific Research Applications
2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and immunomodulatory effects.
Biological Research: It is used in studies investigating the inhibition of oxidative bursts in phagocytes and the modulation of cytokine expression.
Pharmacology: The compound is explored for its potential therapeutic applications in treating chronic inflammatory diseases.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Inhibition of Oxidative Burst: The compound inhibits the oxidative burst in phagocytes, which is a crucial step in the inflammatory response.
Modulation of Cytokine Expression: It downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10.
Comparison with Similar Compounds
Similar Compounds
Sulfadimethoxine Derivatives: Compounds such as N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide share structural similarities and exhibit similar biological activities.
Other Benzamide Derivatives: Compounds with a benzamide core and various substituents can have comparable pharmacological properties.
Uniqueness
2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of a chloro-substituted benzamide core and a sulfamoylphenyl group linked to a dimethoxypyrimidinyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)13-9-7-12(8-10-13)21-18(25)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPUPAWZVXVDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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